2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine
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Overview
Description
2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper (Cu(I)) to yield the triazole ring. The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of various substituted triazoles.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biology: Used in the study of enzyme inhibition and protein interactions.
Materials Science: Employed in the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity . The bromophenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
- 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone
Uniqueness
2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine is unique due to its triazole ring, which provides stability and versatility in chemical reactions
Properties
CAS No. |
1367904-98-0 |
---|---|
Molecular Formula |
C8H7BrN4 |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
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